1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-[(2-Chloro-6-fluorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Compound ID: G842-0365) is a dihydropyridine-based carboxamide derivative with a molecular formula of C₂₀H₁₆ClFN₂O₂ and a molecular weight of 370.81 g/mol . Key physicochemical properties include:
- logP: 3.9941 (indicating moderate lipophilicity)
- logSw: -4.3423 (low aqueous solubility)
- Hydrogen bond donors/acceptors: 1/4
- Polar surface area: 39.044 Ų .
The compound features a 2-oxo-1,2-dihydropyridine core substituted with a 2-chloro-6-fluorobenzyl group at position 1 and a 3-methylphenylcarboxamide at position 2. Its stereochemistry is achiral, simplifying synthesis and purification.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-methylphenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O2/c1-13-5-2-6-14(11-13)23-19(25)15-7-4-10-24(20(15)26)12-16-17(21)8-3-9-18(16)22/h2-11H,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXBSUBJDGCDDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core dihydropyridine structure, followed by the introduction of the 2-chloro-6-fluorobenzyl and m-tolyl groups. Common reaction conditions include the use of metal catalysts, such as palladium or copper, and solvents like toluene or dichloromethane. Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Chemical Reactions Analysis
1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the introduction of new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Solubility
Bioactivity and Target Engagement
- G842-0444 and the elastase inhibitor () demonstrate how sulfonyl and trifluoromethyl groups enhance target affinity. For example, the methanesulfonyl group in G842-0444 may interact with polar residues in enzymatic active sites .
- The 3-bromo-2-methylphenyl derivative () highlights halogen bonding’s role in stabilizing protein-ligand interactions, a feature absent in the chloro-fluoro substituents of G842-0365 .
Biological Activity
1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as G843-0452, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of G843-0452 is CHClFNO. Its structure includes a dihydropyridine core, which is often associated with various pharmacological properties. The compound's IUPAC name reflects its complex structure, which contributes to its unique interactions within biological systems.
G843-0452 exhibits biological activity through several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing various physiological processes.
- Receptor Modulation : It interacts with various receptors, potentially modulating their activity and affecting cellular signaling pathways.
- Biochemical Pathway Alteration : G843-0452 can alter the expression and function of genes and proteins critical for cellular functions, impacting processes such as cell proliferation and apoptosis.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives related to G843-0452. For instance, a study found that certain derivatives exhibited significant activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active compounds .
Anticancer Properties
G843-0452 has also been investigated for its potential anticancer effects. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways. The presence of the dihydropyridine moiety is believed to enhance these effects by facilitating interactions with cellular targets involved in cell cycle regulation.
Case Studies
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves multi-step reactions starting from commercially available precursors like 2-aminobenzamide and halogenated benzyl derivatives. Key steps include nucleophilic substitution for benzyl group attachment and carboxamide coupling via condensation reactions. Optimization requires:
- Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to enhance reaction efficiency .
- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates .
- Temperature control : Gradual heating (60–80°C) minimizes side reactions .
- Analytical monitoring : Thin-layer chromatography (TLC) and NMR track intermediate formation .
Yield improvements (up to 75–85%) are achieved by iterative adjustments of these parameters .
Q. How is the purity and structural integrity of this compound confirmed post-synthesis?
Post-synthesis characterization employs:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects impurities .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 415.81 g/mol) .
- X-ray Crystallography : Resolves tautomeric forms (e.g., lactam vs. hydroxy-pyridine) and hydrogen-bonding networks .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using reverse-phase columns .
Advanced Research Questions
Q. How can computational tools predict this compound’s interaction with biological targets?
Molecular docking and molecular dynamics (MD) simulations are used to study binding affinities and conformational stability. For example:
- Target selection : Enzymes like cyclooxygenase-2 (COX-2) or kinases are modeled due to the compound’s dihydropyridine core .
- Parameterization : Density Functional Theory (DFT) calculates charge distribution, while solvent-accessible surface area (SASA) analysis evaluates hydrophobicity .
- Validation : In vitro enzyme inhibition assays (e.g., IC₅₀ measurements) correlate computational predictions with experimental data .
Q. What strategies resolve contradictions in reported biological activities of structurally similar derivatives?
Comparative structure-activity relationship (SAR) studies and systematic substituent analysis are critical:
- Substituent effects : Fluorine at the 6-position enhances lipophilicity and target selectivity compared to chloro or methoxy groups .
- Enzyme profiling : Parallel screening against related isoforms (e.g., COX-1 vs. COX-2) clarifies specificity .
- Data normalization : Adjusting for assay conditions (e.g., pH, co-solvents) minimizes variability .
Q. How do oxidative and reductive pathways influence this compound’s reactivity?
Methodological considerations for studying redox behavior include:
- Oxidation : m-Chloroperbenzoic acid (m-CPBA) converts the dihydropyridine ring to pyridine N-oxide, monitored via UV-Vis spectroscopy .
- Reduction : Sodium borohydride (NaBH₄) selectively reduces the carbonyl group to alcohol, confirmed by FT-IR .
- Kinetic studies : Variable-temperature NMR quantifies reaction rates and intermediate stability .
Q. What role does crystal packing play in stabilizing tautomeric forms?
X-ray crystallography reveals:
- Hydrogen-bonding motifs : N–H···O interactions stabilize the lactam tautomer over the hydroxy-pyridine form .
- Planarity : Near-planar conformations (dihedral angles <10°) enhance π-π stacking in the solid state .
- Polymorphism screening : Solvent evaporation vs. cooling crystallization identifies dominant tautomers .
Methodological Considerations Table
| Research Aspect | Key Techniques/Tools | Critical Parameters | References |
|---|---|---|---|
| Synthesis Optimization | TLC, NMR, HPLC | Catalyst type, solvent polarity | |
| Biological Activity | Docking, MD simulations | Binding free energy, RMSD | |
| Redox Reactivity | FT-IR, UV-Vis | Reagent concentration, pH | |
| Structural Analysis | X-ray crystallography, DFT | Hydrogen bond distances |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
